molecular formula C15H30O3 B8223386 9-Hydroxypentadecanoic acid CAS No. 38076-46-9

9-Hydroxypentadecanoic acid

Cat. No.: B8223386
CAS No.: 38076-46-9
M. Wt: 258.40 g/mol
InChI Key: QJJOBOZUQBBKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxypentadecanoic acid is a long-chain fatty acid with an aliphatic tail containing 15 carbon atoms. It is a hydrophobic molecule, practically insoluble in water, and relatively neutral in terms of pH

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

  • Oxidation of this compound can produce 9-oxopentadecanoic acid.
  • Reduction can yield 9-pentadecanol.
  • Substitution reactions can lead to various derivatives depending on the substituent introduced.

Scientific Research Applications

9-Hydroxypentadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.

    Pathways: It is involved in the β-oxidation pathway, where it undergoes sequential oxidation to produce energy.

Comparison with Similar Compounds

Uniqueness:

  • 9-Hydroxypentadecanoic acid is unique due to the position of the hydroxyl group at the 9th carbon, which influences its chemical reactivity and biological activity. This positional difference can affect its interaction with enzymes and its role in metabolic pathways.

Properties

IUPAC Name

9-hydroxypentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-2-3-4-8-11-14(16)12-9-6-5-7-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJOBOZUQBBKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560518
Record name 9-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-46-9
Record name 9-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Hydroxypentadecanoic acid
Reactant of Route 2
9-Hydroxypentadecanoic acid
Reactant of Route 3
9-Hydroxypentadecanoic acid
Reactant of Route 4
9-Hydroxypentadecanoic acid
Reactant of Route 5
9-Hydroxypentadecanoic acid
Reactant of Route 6
9-Hydroxypentadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.